Regioselective Synthesis: 5-(o-Tolyl) vs. N-(o-Tolyl) Oxazolidinone Formation
The synthesis of 5-(o-tolyl)oxazolidin-2-one via cyclocarbonylation of o-tolyl-containing 1,2-amino alcohols proceeds with high regioselectivity, directing cyclization to the C5-aryl product rather than the N-aryl isomer . This contrasts with methods using o-toluidine and ethylene carbonate, which exclusively give 3-(o-tolyl)oxazolidin-2-one. The aziridine ring-opening/recyclization strategy achieves 85-95% yield with complete retention of configuration, enabling scalable access to the C5-substituted isomer .
| Evidence Dimension | Regioselectivity and yield of cyclization |
|---|---|
| Target Compound Data | 5-(o-tolyl)oxazolidin-2-one from aziridine: 85-95% yield, complete regioselectivity |
| Comparator Or Baseline | 3-(o-tolyl)oxazolidin-2-one from o-toluidine/ethylene carbonate: N-aryl product exclusively (yields not specified) |
| Quantified Difference | Opposite regioisomer; 5-aryl isomer accessed with ≥85% yield via chiral aziridine route |
| Conditions | Aziridine ring-opening with o-tolyl nucleophile; cyclocarbonylation with DEC, NaOMe, 125-135°C |
Why This Matters
Procurement decisions must distinguish between 5-aryl and 3-aryl regioisomers, as they exhibit fundamentally different chemical reactivity and biological profiles; the synthetic route determines which isomer is obtained.
